1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Overview
Description
1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene is a compound with the CAS Number: 909122-17-4 . It is a derivative of benzene, with bromine, chlorine, fluorine, and ethoxy groups as substituents . It is a white to off-white powder or crystals at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 253.5 . The InChI Code is 1S/C8H7BrClFO/c1-2-12-6-4-3-5 (9)7 (10)8 (6)11/h3-4H,2H2,1H3 .Chemical Reactions Analysis
This compound is a polyhalo substituted benzene . It can undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical and Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It is stored at room temperature .Scientific Research Applications
Electrochemical Studies
Research has shown that compounds like 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene undergo complex electrochemical reactions. For instance, Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, revealing intricate reactions and product formations, such as dehalogeno-defluorination and the production of various halogenated compounds (Horio et al., 1996).
Chemoselective Carbonylation
Boyarskiy et al. (2010) described the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro, and chlorobenzenes, highlighting the chemo- and regio-selectivity of these reactions. This research provides a platform for synthesizing various fluorobenzoic acid derivatives, demonstrating the compound's utility in complex chemical transformations (Boyarskiy et al., 2010).
Photofragment Spectroscopy
The ultraviolet photodissociation of similar compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene has been studied using photofragment translational spectroscopy. Gu et al. (2001) measured the time-of-flight spectra of these compounds, providing insights into their energy distributions and photodissociation mechanisms (Gu et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
The compound can undergo nucleophilic substitution reactions at the benzylic position . These reactions can follow either an SN1 or SN2 pathway, depending on the nature of the halide . In the case of this compound, the bromine, chlorine, and fluorine atoms are likely to be involved in these reactions .
Biochemical Pathways
The compound can participate in Suzuki coupling reactions with 2-cyanoarylboronic esters to form biphenyls . These biphenyls can then serve as precursors for synthesizing 6-substituted phenanthridines .
Result of Action
The result of the compound’s action is the formation of biphenyls via Suzuki coupling . These biphenyls can then be used to synthesize 6-substituted phenanthridines , which are a class of compounds with potential biological activity.
Properties
IUPAC Name |
1-bromo-2-chloro-4-ethoxy-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCBZSCKSHVCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696902 | |
Record name | 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-17-4 | |
Record name | 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.